2-Phenylfuro[2,3-C]quinoline
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Overview
Description
2-Phenylfuro[2,3-C]quinoline is a heterocyclic compound that features a fused ring system consisting of a furan ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylfuro[2,3-C]quinoline typically involves the cyclization of appropriate precursors. One common method is the Rap–Stoermer reaction, which involves the reaction of 3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one with α-halocarbonyl compounds such as chloroacetophenone, ethyl chloroacetate, and chloroacetamide . This reaction can be carried out under conventional heating or microwave irradiation to enhance yield and reduce reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalytic systems to improve efficiency and yield. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Phenylfuro[2,3-C]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the quinoline ring.
Properties
Molecular Formula |
C17H11NO |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-phenylfuro[2,3-c]quinoline |
InChI |
InChI=1S/C17H11NO/c1-2-6-12(7-3-1)16-10-14-13-8-4-5-9-15(13)18-11-17(14)19-16/h1-11H |
InChI Key |
DNAACRXMZYLZOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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